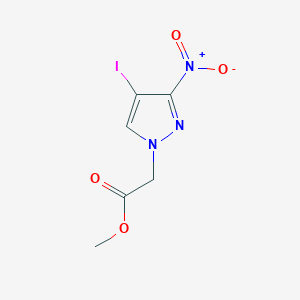

Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2-(4-iodo-3-nitropyrazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN3O4/c1-14-5(11)3-9-2-4(7)6(8-9)10(12)13/h2H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXPHDGZJYDNNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=C(C(=N1)[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Privileged Scaffold: A Guide to the Synthesis and Characterization of Pyrazole-Based Heterocyclic Compounds

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties, making them "privileged scaffolds" in the development of novel therapeutics.[3][4][5] Many FDA-approved drugs, such as Celecoxib (anti-inflammatory) and Sildenafil (used to treat erectile dysfunction), feature this versatile ring system, underscoring its clinical significance.[6][7][8] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core methodologies for synthesizing and characterizing these vital compounds. We will delve into both classical and modern synthetic routes, explaining the causality behind experimental choices, and detail the analytical workflows required for unambiguous structural elucidation and purity confirmation.

Part I: The Synthesis of Pyrazole Derivatives

The efficient construction of the pyrazole core is paramount for exploring its vast chemical space in drug discovery. Methodologies have evolved from classical cyclocondensation reactions to highly efficient, green, and modern techniques that offer significant advantages in terms of yield, purity, and sustainability.[1][9]

Chapter 1: Classical Synthetic Strategies: The Foundation

First reported by Ludwig Knorr in 1883, this reaction remains one of the most fundamental and widely used methods for pyrazole synthesis.[10][11] It involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent, like a β-ketoester) with a hydrazine derivative.[10][12]

Causality and Mechanistic Insight: The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl positions.[13][14] This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine nucleophilically attacks the remaining carbonyl group. A final dehydration step then yields the stable, aromatic pyrazole ring.[14] A critical consideration when using unsymmetrical 1,3-dicarbonyls is regioselectivity . The initial condensation generally occurs at the more electrophilic (less sterically hindered) carbonyl carbon, a factor that can be controlled by judicious choice of substrates and reaction conditions.[10]

Field-Proven Protocol: Synthesis of Edaravone (3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) [10]

This protocol details the synthesis of Edaravone, a neuroprotective drug, via the Knorr synthesis.

Materials:

-

Ethyl acetoacetate (1.0 eq)

-

Phenylhydrazine (1.0 eq)

-

Glacial Acetic Acid (catalyst)

-

Ethanol (solvent)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) in ethanol.

-

Addition of Hydrazine: Add phenylhydrazine (1.0 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

-

Precipitation: Upon completion, turn off the heat and allow the reaction to cool slowly to room temperature, then further cool in an ice bath to facilitate precipitation of the product.[10]

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure Edaravone.

Safety Precaution: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]

Chapter 2: Modern & Green Synthetic Methodologies

To meet the demands of high-throughput screening and sustainable chemistry, modern techniques have been developed to accelerate and improve pyrazole synthesis.

Microwave irradiation has revolutionized pyrazole synthesis by offering a dramatic reduction in reaction times—from hours to mere minutes—and often leading to higher yields and purer products.[15][16] This efficiency stems from the direct, rapid, and uniform heating of the reaction mixture, which bypasses the slow thermal conduction of conventional heating.[15][17]

Data Presentation: Microwave vs. Conventional Heating

The following table quantitatively demonstrates the advantages of MAOS for pyrazole synthesis.

| Product | Method | Temperature (°C) | Time | Yield (%) | Reference |

| Phenyl-1H-pyrazoles | Microwave-Assisted | 130 | 2-10 min | 85-95 | [15] |

| Phenyl-1H-pyrazoles | Conventional | 130 | 3-8 hours | 70-85 | [15] |

| Pyrazole Chalcones | Microwave-Assisted | - | 1-2 min | 80-85 | [18] |

| Pyrazole Chalcones | Conventional | - | >24 hours | Lower | [18] |

The application of ultrasonic waves (sonochemistry) can enhance chemical reactivity by generating, growing, and imploding microscopic bubbles in the reaction medium (acoustic cavitation).[6][19] This process creates localized hot spots with extreme temperatures and pressures, leading to faster reaction rates and higher yields, often under milder overall conditions.[19][20] Ultrasound-assisted synthesis is particularly effective for multicomponent reactions to create complex pyrazole-fused heterocycles.[19][21]

Modern synthetic chemistry emphasizes sustainability. For pyrazoles, this involves using eco-friendly solvents like water, employing reusable nanocatalysts, or performing reactions under solvent-free conditions.[9][22][23] These methods not only reduce environmental impact but can also simplify product work-up and purification.[24][25]

Diagram: General Synthetic Workflow for Pyrazole Derivatives

The following diagram illustrates a typical workflow for the synthesis of a pyrazole derivative, from starting materials to the final, purified compound.

Caption: A generalized workflow for the synthesis and purification of pyrazole compounds.

Part II: Characterization of Pyrazole Derivatives

Unambiguous characterization is a non-negotiable step to validate the identity, structure, and purity of a synthesized compound. A multi-technique approach is essential for a self-validating system of analysis.

Chapter 3: Spectroscopic Techniques

Spectroscopy provides the foundational data for molecular structure elucidation.

NMR is arguably the most powerful tool for determining the precise structure of an organic molecule.

-

¹H NMR: Provides information on the number, environment, and connectivity of protons. The proton on the pyrazole ring (C4-H) typically appears as a singlet in a distinct downfield region.[26][27]

-

¹³C NMR: Reveals the number and type of carbon atoms in the molecule.[26][28]

-

2D NMR (COSY, HSQC, HMBC): These advanced techniques are used to establish correlations between protons and carbons, allowing for the complete and unambiguous assignment of the molecular skeleton, which is crucial for confirming regioselectivity in Knorr syntheses.[28]

Data Presentation: Typical NMR Chemical Shifts

| Atom | Technique | Typical Chemical Shift (δ, ppm) | Notes |

| Pyrazole C4-H | ¹H NMR | 6.0 - 6.5 | Can vary based on substituents |

| Pyrazole C3-H | ¹H NMR | 7.4 - 7.8 | Can vary based on substituents |

| Pyrazole C5-H | ¹H NMR | 7.5 - 8.0 | Can vary based on substituents |

| Pyrazole C3/C5 | ¹³C NMR | 130 - 150 | |

| Pyrazole C4 | ¹³C NMR | 100 - 115 |

Note: Values are approximate and highly dependent on the solvent and substitution pattern.

IR spectroscopy is used to identify the presence of specific functional groups. For pyrazoles, key characteristic absorptions include C=N stretching, C=C stretching within the aromatic ring, and N-H stretching if the N1 position is unsubstituted.[3][26]

MS provides the molecular weight of the compound, which is a critical piece of evidence for confirming its identity. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy.[26] The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.

Chapter 4: Crystallographic and Analytical Techniques

This technique provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.[29] It is the gold standard for structure proof, revealing precise bond lengths, bond angles, and intermolecular interactions.[30][31] For drug development, this information is invaluable for understanding structure-activity relationships (SAR) and for guiding the rational design of more potent and selective analogs.[29][32]

Generalized Protocol: Single-Crystal X-ray Diffraction [29]

-

Crystal Growth: Grow a suitable single crystal of the pyrazole derivative. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Crystal Selection and Mounting: Select a high-quality, defect-free single crystal under a polarizing microscope and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in a stream of cold nitrogen (typically 100-120 K) on a diffractometer. Collect X-ray diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.

-

Data Analysis: Analyze the final refined structure to obtain precise information on molecular conformation, bond parameters, and crystal packing.

Diagram: Standard Characterization Workflow

This diagram outlines the logical flow of analysis for a newly synthesized pyrazole compound.

Caption: A workflow illustrating the multi-technique approach to pyrazole characterization.

Conclusion

The pyrazole scaffold continues to be a source of immense opportunity in the fields of medicinal chemistry and materials science.[33][34] The synthetic versatility, ranging from time-honored Knorr synthesis to rapid, sustainable microwave-assisted methods, allows for the creation of vast and diverse chemical libraries.[10][15][33] However, the power of this synthesis is only realized when coupled with a rigorous and multi-faceted characterization strategy. By following the systematic workflows outlined in this guide, researchers can confidently synthesize and validate novel pyrazole-based compounds, paving the way for the next generation of innovative drugs and advanced materials.

References

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

-

Current status of pyrazole and its biological activities. (n.d.). PMC. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC. [Link]

-

Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science Publishers. [Link]

-

Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). ResearchGate. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

-

Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2025). ResearchGate. [Link]

-

Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Publications. [Link]

-

pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025). IJNRD. [Link]

-

Rapid and Efficient Ultrasound-Assisted Method for the Combinatorial Synthesis of Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] Derivatives. (2011). ACS Publications. [Link]

-

A Concise Review on the Synthesis of Pyrazole Heterocycles. (n.d.). ResearchGate. [Link]

-

Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. [Link]

-

A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris. [Link]

-

Microwave assisted synthesis of novel pyrazoles. (n.d.). NISCAIR Online Periodicals Repository. [Link]

-

Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (2024). MDPI. [Link]

-

Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone. (n.d.). ijcrt.org. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

-

Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (2025). MDPI. [Link]

-

Epigrammatic Review on Heterocyclic Moiety Pyrazole: Applications and Synthesis Routes. (2024). Springer. [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Science. [Link]

-

Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). PubMed. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). ProQuest. [Link]

-

Synthesis of Pyrazole Derivatives A Review. (2026). IJFMR. [Link]

-

Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. (n.d.). RSC Publishing. [Link]

-

Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (n.d.). RSC Publishing. [Link]

-

A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2022). rjptonline.org. [Link]

-

Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav. [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing. [Link]

-

X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. (n.d.). etd@IISc. [Link]

-

Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. (n.d.). DSpace Repository. [Link]

-

Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. [Link]

-

Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science Publishers. [Link]

-

Synthesis, characterization and DFT study of a new family of pyrazole derivatives. (n.d.). ResearchGate. [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

-

Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors. (2015). Arabian Journal of Chemistry. [Link]

-

SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW. (2025). ResearchGate. [Link]

-

Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. (n.d.). ResearchGate. [Link]

-

Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (n.d.). PMC. [Link]

-

Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). MDPI. [Link]

-

Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (n.d.). RSC Publishing. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijnrd.org [ijnrd.org]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jchr.org [jchr.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. chemhelpasap.com [chemhelpasap.com]

- 13. jk-sci.com [jk-sci.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. eurekaselect.com [eurekaselect.com]

- 18. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 21. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. visnav.in [visnav.in]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pdeaamcollege.edu.in [pdeaamcollege.edu.in]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. mdpi.com [mdpi.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes [etd.iisc.ac.in]

- 31. researchgate.net [researchgate.net]

- 32. acikerisim.omu.edu.tr [acikerisim.omu.edu.tr]

- 33. mdpi.com [mdpi.com]

- 34. researchgate.net [researchgate.net]

Regioselective Synthesis and Chemical Properties of Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate: A Bifunctional Scaffold for Late-Stage Derivatization

Executive Summary

In modern medicinal chemistry, the rapid generation of structural diversity relies heavily on the availability of highly functionalized, orthogonally reactive building blocks. Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate represents a premier example of such a scaffold. This molecule integrates three distinct, orthogonally addressable functional groups within a single compact pyrazole core: an N1-acetate tail, a strongly electron-withdrawing C3-nitro group, and a cross-coupling-ready C4-iodo substituent.

This technical guide provides an in-depth analysis of the physicochemical properties, regioselective synthesis, and downstream derivatization protocols for this compound. By understanding the causality behind the steric and electronic effects governing its synthesis, researchers can leverage this scaffold to construct complex heterocyclic libraries, particularly in the development of kinase inhibitors, agrochemicals, and novel pyrazole-based therapeutics.

Physicochemical & Structural Profiling

The utility of Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate stems directly from its unique electronic topography. The pyrazole ring is heavily deactivated by the synergistic electron-withdrawing effects of the C3-nitro group and the C4-iodine atom[1]. This electron deficiency renders the C5 position relatively inert to electrophilic attack, thereby preserving the integrity of the core during aggressive late-stage functionalizations.

Quantitative Data Summary

The following table summarizes the computed and experimental physicochemical parameters of the scaffold, critical for predicting its behavior in both synthetic workflows and biological systems.

| Property | Value | Implication for Drug Design & Synthesis |

| Molecular Formula | C₆H₆IN₃O₄ | Highly functionalized low-molecular-weight core. |

| Molecular Weight | 311.03 g/mol | Leaves ~190 Da budget for Rule-of-5 compliant derivatization. |

| LogP (Predicted) | 1.8 - 2.1 | Optimal lipophilicity for passive membrane permeability[2]. |

| Topological Polar Surface Area (TPSA) | 89.9 Ų | High polarity driven by the nitro (45.8 Ų) and ester (26.3 Ų) groups. |

| H-Bond Donors | 0 | Prevents unwanted non-specific hydrogen bonding in target pockets. |

| H-Bond Acceptors | 6 | High capacity for interacting with kinase hinge regions. |

| Rotatable Bonds | 4 | Flexible N-acetate tail allows for conformational adaptation. |

Regioselective Synthesis: The Causality of N-Alkylation

The synthesis of Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate is achieved via the N-alkylation of the parent tautomeric mixture, 4-iodo-3-nitro-1H-pyrazole (CAS 400753-02-8)[3].

A persistent challenge in azole chemistry is the regioselectivity of N-alkylation, as the two nitrogen atoms in the pyrazolide anion often exhibit competitive nucleophilicity[4]. However, in this specific system, the alkylation with methyl bromoacetate is highly regioselective, favoring the N1-isomer (the 3-nitro product) over the N2-isomer (the 5-nitro product).

Mechanistic Rationale

The regioselectivity is governed by a dual-factor causality:

-

Electronic Deactivation: The strongly electron-withdrawing nitro group at the C3 position inductively pulls electron density away from the adjacent N2 atom, significantly reducing its nucleophilicity compared to the N1 atom[4].

-

Steric Hindrance: The bulky nitro group creates a steric shield around the N2 position. When the electrophile (methyl bromoacetate) approaches the pyrazolide anion, the trajectory toward N1 is sterically unencumbered, whereas the trajectory toward N2 suffers from severe van der Waals clashes.

Figure 1: Regioselective N-alkylation pathway of 4-iodo-3-nitro-1H-pyrazole.

Orthogonal Reactivity & Downstream Applications

The true power of Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate lies in its orthogonal reactivity. Each functional group can be addressed independently without cross-reactivity, creating a self-validating system for sequential library synthesis.

-

C4-Iodo (Cross-Coupling): The C-I bond is highly reactive toward Palladium-catalyzed oxidative addition. It serves as the primary handle for Suzuki-Miyaura (aryl boronic acids) and Sonogashira (terminal alkynes) cross-coupling reactions[1][5].

-

C3-Nitro (Reduction): Following C4 elaboration, the nitro group can be chemoselectively reduced to a primary amine using Iron/HCl or catalytic hydrogenation (Pd/C, H₂). This amine can subsequently participate in amide couplings or urea formations.

-

N1-Acetate (Hydrolysis): The methyl ester acts as a masked carboxylic acid. Mild saponification (LiOH/H₂O) yields the free acid, which can be coupled with diverse amines using standard peptide coupling reagents (HATU, EDC).

Figure 2: Orthogonal late-stage derivatization pathways for the pyrazole scaffold.

Experimental Protocols

The following methodologies are designed as self-validating systems. In-process controls (e.g., TLC, LC-MS) are explicitly stated to ensure the causality of the reaction conditions translates to successful outcomes.

Protocol 1: Regioselective Synthesis of the Core Scaffold

Objective: Synthesize Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate via N-alkylation.

Reagents:

-

4-Iodo-3-nitro-1H-pyrazole (1.0 equiv, 10 mmol)[3]

-

Methyl bromoacetate (1.1 equiv, 11 mmol)

-

Potassium carbonate (K₂CO₃, anhydrous) (2.0 equiv, 20 mmol)

-

N,N-Dimethylformamide (DMF, anhydrous) (0.2 M)

Step-by-Step Methodology:

-

Deprotonation: Charge a flame-dried round-bottom flask with 4-iodo-3-nitro-1H-pyrazole and anhydrous DMF. Add finely powdered K₂CO₃. Stir the suspension at ambient temperature for 30 minutes. Causality: Pre-formation of the pyrazolide anion ensures rapid and complete reaction upon electrophile addition.

-

Alkylation: Cool the mixture to 0 °C using an ice bath. Add methyl bromoacetate dropwise over 10 minutes to control the exothermic alkylation and minimize bis-alkylation artifacts.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 3:1); the product typically runs higher (less polar) than the starting material.

-

Workup: Quench the reaction by pouring it into 5 volumes of ice-cold distilled water. The product will often precipitate. If it oils out, extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to quantitatively remove residual DMF.

-

Purification: Dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

-

Validation: ¹H NMR (CDCl₃) will confirm regiochemistry. The presence of a singlet at ~8.2 ppm (C5-H) and a 2H singlet at ~5.1 ppm (N-CH₂) confirms the structure. 2D NOESY will show a strong correlation between the N-CH₂ protons and the C5-H proton, validating N1-alkylation over N2-alkylation.

Protocol 2: Sonogashira Cross-Coupling at the C4 Position

Objective: Elaborate the C4 position using a terminal alkyne[1].

Reagents:

-

Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate (1.0 equiv, 1.0 mmol)

-

Phenylacetylene (1.2 equiv, 1.2 mmol)

-

Pd(PPh₃)₂Cl₂ (0.05 equiv, 5 mol%)

-

CuI (0.10 equiv, 10 mol%)

-

Triethylamine (Et₃N) / THF (1:1 v/v, 0.1 M)

Step-by-Step Methodology:

-

Degassing: Dissolve the pyrazole substrate in the Et₃N/THF mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent Glaser homocoupling of the terminal alkyne.

-

Catalyst Activation: Add Pd(PPh₃)₂Cl₂ and CuI under a positive stream of Argon. The solution will typically transition from yellow to a dark brown/black active catalytic species.

-

Coupling: Add phenylacetylene dropwise. Heat the sealed vessel to 60 °C for 12 hours.

-

Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium and copper salts. Wash the filtrate with saturated aqueous NH₄Cl to remove amine hydrochlorides.

-

Validation: LC-MS will show the disappearance of the m/z 311 [M+H]⁺ peak and the emergence of the coupled product mass.

References

- ChemScene. "400753-02-8 | 4-Iodo-3-nitro-1H-pyrazole". ChemScene.

- ARKAT USA. "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction".

- MDPI. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning". MDPI.

- RSC. "Conditions for Palladium-Catalyzed Direct Arylations of 4- Bromo and 4-Iodo N-Substituted Pyrazoles". Royal Society of Chemistry.

- PubChem. "4-Iodopyrazole | C3H3IN2 | CID 77022".

Sources

Advanced Structural Elucidation of Novel Pyrazole Derivatives: A Comprehensive Guide for Medicinal Chemists

Executive Summary

The pyrazole ring is a privileged heterocyclic scaffold embedded in numerous FDA-approved therapeutics. However, the structural elucidation of novel, asymmetrically substituted pyrazole derivatives presents significant analytical bottlenecks. As a Senior Application Scientist, I have observed that mischaracterization of these scaffolds usually stems from two phenomena: annular tautomerism and N-alkylation regiochemistry . This whitepaper provides an authoritative, causality-driven guide to resolving these structural ambiguities using advanced multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

The Mechanistic Challenges in Pyrazole Elucidation

Annular Tautomerism and the Proton Relay Mechanism

Unsubstituted and C-substituted 1H -pyrazoles do not exist as static monomers in solution. Instead, they undergo rapid intermolecular proton exchange between the N1 and N2 atoms via a "proton relay" mechanism[1]. Because the geometry of the five-membered ring forbids a direct 1,2-hydride shift due to high strain energy, solvent molecules or adjacent pyrazole units act as bridges to lower the activation energy[1].

At room temperature (298 K), the proton exchange rate ( kex ) is typically faster than the NMR timescale. Consequently, the distinct electronic environments of the C3 and C5 positions are averaged out, resulting in broadened signals or a single deceptive resonance in both 1H and 13C NMR spectra[2].

The Regiochemistry Conundrum in N-Substitution

When an asymmetric 1H -pyrazole is subjected to N-alkylation or N-arylation under basic conditions, the prototropic tautomerism renders both nitrogen atoms susceptible to electrophilic attack. This invariably yields a mixture of N1- and N2-substituted regioisomers[3]. Because these isomers possess drastically different steric profiles, dipole moments, and target-binding affinities, unambiguous regiochemical assignment is a critical prerequisite for structure-activity relationship (SAR) modeling.

Core Analytical Workflows for Unambiguous Elucidation

To definitively elucidate the structure of a novel pyrazole, researchers must move beyond 1D NMR and employ a triad of 2D NMR techniques, supplemented by solid-state analysis.

Spatial Proximity via 1H

1H NOESYNuclear Overhauser Effect Spectroscopy (NOESY) is the frontline method for assigning regiochemistry based on through-space dipole-dipole interactions[4]. By identifying a cross-peak between the N-substituent (e.g., an N−CH3 group) and the adjacent proton on the pyrazole ring (C5-H), the N1-isomer can be definitively distinguished from the N2-isomer (which would show proximity to C3-H)[4][5].

Heteronuclear Connectivity: 1H

13C and 1H

15N HMBCWhen the pyrazole core is fully substituted (lacking C3-H or C5-H protons), NOESY becomes ineffective. In such proton-deficient systems, Heteronuclear Multiple Bond Correlation (HMBC) is required[6].

1H

13C HMBC: Detects 3-bond ( 3JCH ) couplings between the N-alkyl protons and the adjacent quaternary carbons (C3 or C5)[7].1H

15N HMBC: The most robust technique for nitrogen assignment. Pyrazoles contain two electronically distinct nitrogens: a "pyrrole-like" nitrogen (N1, sp3 -hybridized, bearing the substituent) and a "pyridine-like" nitrogen (N2, sp2 -hybridized, unprotonated). The 1H

15N HMBC experiment allows researchers to correlate the N-alkyl protons directly to the upfield "pyrrole-like" nitrogen, unambiguously locking the regiochemistry[7][8].Solid-State Verification via X-Ray Crystallography

When solution-state NMR is ambiguous due to severe signal overlap, Single-Crystal X-Ray Diffraction (SCXRD) serves as the ultimate arbiter. SCXRD not only confirms the absolute regiochemistry of N-substituted major products but also reveals the exact solid-state tautomeric preference and hydrogen-bonding networks of 1H -pyrazoles[1][3].

Diagnostic NMR Chemical Shifts for Pyrazole Scaffolds

To facilitate rapid spectral interpretation, the following table summarizes the typical chemical shift ranges for pyrazole nuclei.

| Nucleus | Position / Type | Typical Chemical Shift (ppm) | Diagnostic Notes & Multiplicity |

| 1H | C3-H / C5-H | 7.30 – 7.90 | Doublet or Singlet; highly sensitive to adjacent substituents. |

| 1H | C4-H | 6.00 – 6.50 | Doublet or Triplet; typically the most upfield aromatic proton. |

| 13C | C3 / C5 | 130.0 – 150.0 | Quaternary or CH; shifted downfield due to electronegative nitrogens. |

| 13C | C4 | 100.0 – 110.0 | CH; the most electron-rich carbon in the pyrazole ring. |

| 15N | N1 (Pyrrole-like) | -170.0 to -240.0 | Upfield; bears the proton or alkyl substituent[7][8]. |

| 15N | N2 (Pyridine-like) | -70.0 to -110.0 | Downfield; unprotonated sp2 nitrogen[7][8]. |

(Note: 15N chemical shifts are referenced to nitromethane at 0 ppm. Values are negative, indicating upfield resonance).

Self-Validating Experimental Protocols

Protocol A: Variable Temperature (VT) NMR for Tautomeric Resolution

Objective: To slow the proton exchange rate ( kex ) below the NMR timescale to resolve degenerate C3/C5 signals[1].

-

Sample Preparation: Dissolve 15-20 mg of the pyrazole derivative in 0.6 mL of a low-freezing-point, non-protic deuterated solvent (e.g., CD2Cl2 or THF−d8 ). Causality: Protic solvents (like CD3OD ) actively participate in and accelerate the proton relay, defeating the purpose of the experiment.

-

Acquisition: Acquire standard 1H and 13C spectra at 298 K. Gradually lower the probe temperature in 10 K increments, allowing 5 minutes for thermal equilibration at each step.

-

Self-Validation Check: Monitor the broadened C3/C5 signal. As you pass the coalescence temperature ( Tc ), the signal must split into two distinct, sharp peaks. If the instrument reaches its lower temperature limit without signal resolution, the exchange is still too fast. Corrective Action: Switch to a strong hydrogen-bond accepting solvent (e.g., DMF−d7 or DMSO−d6 ) to disrupt the intermolecular pyrazole-pyrazole proton relay.

Protocol B: 2D NMR Acquisition for Regiochemical Assignment

Objective: To definitively assign N1 vs. N2 alkylation using spatial and through-bond correlations[4][7].

NOESY Optimization: Set up a 1H

1H NOESY experiment. Causality: To prevent spin diffusion (where magnetization transfers through multiple protons, creating false positive cross-peaks), the mixing time ( τm ) must be carefully calibrated.Self-Validation Check (NOESY): Run a brief buildup curve or strictly set τm to 300–500 ms for small molecules. Verify the result by ensuring no cross-peaks exist between protons known to be > 5 Å apart.

1H

15N HMBC Execution: Configure the HMBC pulse sequence to detect long-range nitrogen couplings. Set the long-range coupling delay ( Jevol ) to correspond to nJNH = 5–8 Hz (typically ~65 ms)[6].Data Interpretation: Locate the N-alkyl proton signal on the F2 ( 1H ) axis. Trace vertically to find the 15N cross-peak on the F1 axis. If the cross-peak aligns with an upfield nitrogen (-170 to -240 ppm), the alkyl group is attached to N1[7][8].

Logical Workflow Diagram

The following decision tree illustrates the multidimensional NMR strategy required to resolve pyrazole regiochemistry.

Figure 1: Multidimensional NMR workflow for resolving pyrazole N-alkylation regiochemistry.

References[8] Title: Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues

Sources

- 1. Ethyl 2-(1H-pyrazol-4-yl)acetate|CAS 916084-27-0 [benchchem.com]

- 2. 1-Cyclopropyl-1H-pyrazole hydrochloride|CAS 2243516-63-2 [benchchem.com]

- 3. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epubl.ktu.edu [epubl.ktu.edu]

- 8. mdpi.com [mdpi.com]

Spectroscopic Data for Pyrazole Characterization: An In-depth Technical Guide

Introduction: The Enduring Significance of the Pyrazole Nucleus in Modern Chemistry

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a vast array of biologically active compounds, including anti-inflammatory, analgesic, antimicrobial, and antitumor agents.[1] The precise characterization of these molecules is paramount to understanding their structure-activity relationships and ensuring their quality and purity. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) have emerged as the most powerful and indispensable tools for the unambiguous structural elucidation of pyrazole derivatives.[2][3]

This technical guide provides a comprehensive overview of the application of these spectroscopic methods for the characterization of pyrazoles. It is designed for researchers, scientists, and drug development professionals, offering not just a recitation of data but a deeper understanding of the principles and practical considerations that underpin the interpretation of spectroscopic data for this important class of compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[4] For pyrazoles, both ¹H and ¹³C NMR are routinely employed to confirm the substitution pattern and stereochemistry.[5]

A. ¹H NMR Spectroscopy: Probing the Proton Environment

The chemical shifts of the protons on the pyrazole ring are highly sensitive to the electronic effects of substituents and the nature of the solvent.[5]

Key Principles: The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield nearby protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield them, resulting in a lower chemical shift (upfield).

Interpreting the ¹H NMR Spectrum of Pyrazoles:

-

Ring Protons: In an unsubstituted pyrazole, the proton at the C4 position typically appears as a triplet, while the protons at the C3 and C5 positions appear as doublets.[6] Due to the tautomerism between the two nitrogen atoms, the H3 and H5 protons are often chemically equivalent, leading to a simplified spectrum.

-

N-H Proton: The chemical shift of the N-H proton is highly variable and depends on the solvent, concentration, and temperature.[7] It often appears as a broad singlet and can undergo exchange with D₂O, leading to its disappearance from the spectrum, a useful diagnostic tool.[8]

-

Substituent Effects: The introduction of substituents significantly alters the chemical shifts of the remaining ring protons. Electron-withdrawing groups at C3 will cause a downfield shift of the H4 and H5 protons, while electron-donating groups will cause an upfield shift.

Typical ¹H NMR Chemical Shift Ranges for Pyrazole Protons:

| Proton Position | Typical Chemical Shift (δ, ppm) | Notes |

| H3 | 7.5 - 8.5 | Highly dependent on substitution. |

| H4 | 6.0 - 7.0 | Generally the most upfield of the ring protons. |

| H5 | 7.5 - 8.5 | Often equivalent to H3 in N-unsubstituted pyrazoles due to tautomerism. |

| N-H | 10.0 - 14.0 (or broader) | Very broad, variable, and exchanges with D₂O. |

Note: These are general ranges and can be significantly influenced by the specific substituents and the solvent used.[8]

B. ¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy provides valuable information about the carbon framework of the pyrazole ring and its substituents.

Key Principles: Similar to ¹H NMR, the chemical shifts of ¹³C nuclei are influenced by their electronic environment. The hybridization of the carbon atom and the presence of electronegative atoms or groups are major factors.

Interpreting the ¹³C NMR Spectrum of Pyrazoles:

-

Ring Carbons: The chemical shifts of the pyrazole ring carbons are characteristic. The C3 and C5 carbons typically resonate at a lower field (higher ppm) than the C4 carbon.[9]

-

Substituent Effects: The effect of substituents on ¹³C chemical shifts is generally more pronounced and predictable than on ¹H chemical shifts.[10] The chemical shifts of the carbon atoms directly attached to substituents are significantly affected, and these effects can be transmitted through the ring.

Typical ¹³C NMR Chemical Shift Ranges for Pyrazole Carbons:

| Carbon Position | Typical Chemical Shift (δ, ppm) |

| C3 | 135 - 155 |

| C4 | 100 - 115 |

| C5 | 125 - 145 |

Note: These are approximate ranges and are subject to variation based on substitution patterns.[9][11]

Experimental Protocol: NMR Analysis of a Pyrazole Derivative

-

Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[8] The choice of solvent is critical as it can influence chemical shifts.[5]

-

¹H NMR Acquisition:

-

Record a standard one-dimensional ¹H NMR spectrum.

-

To identify the N-H proton, acquire a second spectrum after adding a drop of D₂O to the NMR tube and shaking vigorously. The N-H peak will disappear or significantly diminish in intensity.[8]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom.

-

For more detailed structural information, consider advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to determine the number of attached protons for each carbon, or 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively.[4][12]

-

Diagram: NMR Workflow for Pyrazole Characterization

Caption: Workflow for the characterization of pyrazoles using NMR spectroscopy.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[13] For pyrazoles, it is particularly useful for identifying the N-H bond and characteristic vibrations of the aromatic ring.[14]

Key Principles: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. These vibrations include stretching and bending modes.

Interpreting the IR Spectrum of Pyrazoles:

-

N-H Stretching: In the solid state or in concentrated solutions, N-unsubstituted pyrazoles exhibit a very broad and strong absorption band in the region of 2600-3200 cm⁻¹, which is characteristic of strong intermolecular N-H···N hydrogen bonding.[14][15] This is a key diagnostic feature.

-

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region.[16]

-

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring appear in the 1400-1600 cm⁻¹ region.[17]

-

Ring Vibrations: The pyrazole ring also exhibits a series of characteristic "fingerprint" vibrations at lower frequencies, which can be useful for comparison with known compounds.[14]

Characteristic IR Absorption Bands for Pyrazoles:

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| N-H | Stretching (H-bonded) | 2600 - 3200 | Strong, Broad |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

| C=N / C=C | Ring Stretching | 1400 - 1600 | Medium to Strong |

| C-N | Stretching | 1290 - 1350 | Medium |

Note: The exact positions and intensities of these bands can be influenced by the overall molecular structure and intermolecular interactions.

Experimental Protocol: IR Analysis of a Pyrazole Derivative

-

Sample Preparation: For solid samples, the KBr pellet method is common. Mix 1-2 mg of the pyrazole with ~100 mg of dry KBr powder and press into a transparent disk.[13] Alternatively, Attenuated Total Reflectance (ATR) FT-IR spectroscopy can be used, which requires minimal sample preparation.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the IR beam and record the spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

III. Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization.[18]

Key Principles: In a mass spectrometer, molecules are ionized, and the resulting charged fragments are separated according to their mass-to-charge ratio (m/z). Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization techniques.[18]

Interpreting the Mass Spectrum of Pyrazoles:

-

Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule with one electron removed is the molecular ion peak. Its m/z value gives the molecular weight of the compound.

-

Fragmentation Pathways: The pyrazole ring undergoes characteristic fragmentation upon ionization. Common fragmentation pathways include:

-

Loss of HCN: A frequent fragmentation pathway for pyrazoles involves the loss of a molecule of hydrogen cyanide (HCN), resulting in a fragment with a mass 27 units less than the molecular ion.[19]

-

Loss of N₂: Cleavage of the N-N bond can lead to the expulsion of a nitrogen molecule (N₂), resulting in a fragment with a mass 28 units less than the molecular ion.[20]

-

Cleavage of Substituents: Substituents on the pyrazole ring can also be cleaved, leading to characteristic fragment ions. The stability of the resulting carbocations or radicals will influence the likelihood of these fragmentations.

-

Diagram: Common Fragmentation Pathways of the Pyrazole Ring

Caption: Major fragmentation pathways of the pyrazole ring in mass spectrometry.

Experimental Protocol: Mass Spectrometry Analysis of a Pyrazole Derivative

-

Sample Preparation: Prepare a dilute solution of the pyrazole derivative in a volatile solvent such as methanol or acetonitrile.[20]

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer. The choice of ionization technique (e.g., EI, ESI) will depend on the volatility and thermal stability of the compound.

-

Acquire the mass spectrum over a suitable m/z range.

-

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to identify characteristic losses (e.g., HCN, N₂) and fragments corresponding to the loss of substituents. This information can be used to confirm the proposed structure.

-

IV. Conclusion: A Synergistic Approach to Pyrazole Characterization

The comprehensive characterization of pyrazole derivatives relies on the synergistic use of NMR spectroscopy, IR spectroscopy, and mass spectrometry. Each technique provides a unique piece of the structural puzzle, and together they offer a powerful and reliable means of elucidating the molecular architecture of these important compounds. By understanding the fundamental principles behind each technique and the characteristic spectroscopic signatures of the pyrazole nucleus, researchers can confidently and accurately characterize their synthesized molecules, paving the way for further advancements in drug discovery and materials science.

V. References

-

Benchchem. (n.d.). Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers. Retrieved from

-

Babbitt, G. E., Lynch, M. P., & Beck, J. R. (1989). Carbon-13 NMR chemical shifts of 1-alkyl-3(5)-cyano-1H-pyrazole-4-carboxylic acid esters. Magnetic Resonance in Chemistry, 28(1), 90-92. Retrieved from

-

International Journal of Trend in Scientific Research and Development. (2022). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. IJTSRD, 6(5), 1653-1657. Retrieved from

-

Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Retrieved from

-

IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from

-

ResearchGate. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from

-

ResearchGate. (2018). Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. Retrieved from

-

Asian Journal of Chemistry. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Retrieved from

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Retrieved from

-

Benchchem. (n.d.). An In-depth Technical Guide to the Spectroscopic Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Retrieved from

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from

-

Magnetic Resonance in Chemistry. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Retrieved from

-

SciSpace. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from

-

MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from

-

ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from

-

Benchchem. (n.d.). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide. Retrieved from

-

Journal of the Chemical Society B: Physical Organic. (n.d.). Electron-impact induced fragmentations of pyrazoles. Retrieved from

-

Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from

-

PMC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from

-

IJTSRD. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. Retrieved from

-

Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. Retrieved from

-

Thieme. (n.d.). 3. 1H NMR Spectroscopy. Retrieved from

-

ACS Publications. (2025). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. Retrieved from

-

Benchchem. (n.d.). Technical Support Center: Spectroscopic Analysis of Pyrazoles. Retrieved from

-

ResearchGate. (n.d.). 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16. Retrieved from

-

Royal Society of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Retrieved from

-

ACS Publications. (n.d.). Nuclear Magnetic Resonance Spectra of Heterocyclic Compounds. II. Abnormal Products from the Ketalization of Cortisone. Retrieved from

-

University of Calgary. (n.d.). IR: aromatics. Retrieved from

-

NPTEL. (n.d.). Lecture - 6 15 N NMR in Heterocyclic Chemistry. Retrieved from

-

EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from

-

ResearchGate. (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from

-

Sryahwa Publications. (n.d.). An Efficient Nano-Catalyzed Green Synthesis, Characterization of Substituted Pyrazoles & Study of Their Fluorescence. Retrieved from

-

Royal Society of Chemistry. (n.d.). 1HNMR δ values for.... Retrieved from

-

Journal of the Chemical Society of Pakistan. (2002). 1H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Retrieved from

-

ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... Retrieved from

-

AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Retrieved from

-

ResearchGate. (2025). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Retrieved from

-

ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from

-

ACS Publications. (n.d.). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Retrieved from

-

Read Chemistry. (2019). How to interpret IR spectrum without Knowledge of the structure. Retrieved from

-

PMC. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from

Sources

- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijtsrd.com [ijtsrd.com]

- 3. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. scilit.com [scilit.com]

- 11. scispace.com [scispace.com]

- 12. digimat.in [digimat.in]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. jocpr.com [jocpr.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

The Pyrazole Functionalization Framework: Synthesis and Applications of Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate

Executive Summary

In modern medicinal chemistry, highly functionalized pyrazoles serve as privileged scaffolds for kinase inhibitors, agrochemicals, and advanced materials. Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate represents a densely functionalized intermediate offering three orthogonal handles for late-stage diversification: a C4-iodo group for cross-coupling, a C3-nitro group for reduction/amidation, and an N1-acetate group for saponification and structural extension.

While this specific methyl ester derivative is a specialized intermediate and does not currently have a universally indexed Chemical Abstracts Service (CAS) Registry Number in public databases, its direct and widely utilized precursor, 4-iodo-3-nitro-1H-pyrazole , is definitively registered under CAS 400753-02-8 [1]. This technical guide outlines the mechanistic synthesis, self-validating experimental protocols, and downstream applications of this critical building block.

Chemical Identity & Physical Properties

Understanding the physicochemical properties of the target molecule and its precursor is essential for predicting solubility, reactivity, and chromatographic behavior during synthesis.

| Property | Precursor: 4-Iodo-3-nitro-1H-pyrazole | Target: Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate |

| CAS Number | 400753-02-8[1] | Unregistered / Custom Intermediate |

| Molecular Formula | C₃H₂IN₃O₂[2] | C₆H₆IN₃O₄ |

| Molecular Weight | 238.97 g/mol [3] | 311.03 g/mol |

| SMILES | O=[O-][2] | COC(=O)CN1C=C(I)C(=N1)[O-] |

| Role | Starting Material / Core Scaffold | Advanced Diversification Intermediate |

Mechanistic Synthesis & Causality

The synthesis of Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate is achieved via a highly regioselective N-alkylation of 4-iodo-3-nitro-1H-pyrazole.

The Causality of Regioselectivity

Alkylation of asymmetrical pyrazoles typically yields a mixture of N1 and N2 regioisomers. However, in the case of 4-iodo-3-nitropyrazole, both the C3-nitro group and the C4-iodo group heavily influence the steric and electronic accessibility of the nitrogen atoms[4]. The strongly electron-withdrawing nature of the C3-nitro group reduces the nucleophilicity of the adjacent N2 atom. Furthermore, steric repulsion from the bulky nitro group makes the N1 position kinetically and thermodynamically favored for electrophilic attack by methyl bromoacetate.

Synthetic workflow from 3-nitro-1H-pyrazole to the target methyl acetate derivative.

Self-Validating Protocol: N-Alkylation Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system, incorporating specific in-process controls (IPCs) to verify reaction completion and isomer purity.

Reagents Required:

-

4-Iodo-3-nitro-1H-pyrazole (CAS 400753-02-8)[1]: 1.0 equivalent

-

Methyl bromoacetate: 1.2 equivalents

-

Potassium carbonate (K₂CO₃): 2.0 equivalents

-

N,N-Dimethylformamide (DMF): 10 volumes

Step-by-Step Methodology:

-

Deprotonation: Charge a dry, argon-flushed round-bottom flask with 4-iodo-3-nitro-1H-pyrazole (1.0 eq) and anhydrous DMF. Add finely powdered K₂CO₃ (2.0 eq).

-

Causality: K₂CO₃ is chosen as a mild, insoluble inorganic base. It effectively deprotonates the acidic pyrazole N-H without risking the hydrolysis of the methyl ester that stronger bases (e.g., NaH or NaOH) might cause.

-

-

Alkylation: Cool the suspension to 0°C. Add methyl bromoacetate (1.2 eq) dropwise over 15 minutes.

-

Causality: Dropwise addition controls the exotherm and minimizes poly-alkylation or side reactions. DMF, a polar aprotic solvent, is critical here as it leaves the nucleophilic pyrazolide anion unsolvated, significantly accelerating the Sₙ2 substitution.

-

-

In-Process Control (IPC): Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3) or LC-MS.

-

Validation: The reaction is deemed complete when the precursor mass (m/z 238)[1] is consumed and the target mass (m/z 311) is dominant.

-

-

Workup: Quench the reaction by pouring it into ice-cold distilled water (30 volumes). Extract the aqueous layer with Ethyl Acetate (3 x 15 volumes). Wash the combined organic layers with brine (5 x 10 volumes) to remove residual DMF.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Orthogonal Functionalization in Drug Discovery

The true value of Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate lies in its orthogonality. Drug development professionals utilize this scaffold to systematically build complex molecular architectures.

Orthogonal downstream functionalization pathways for the pyrazole scaffold.

-

C4-Iodo Exploitation: The iodine atom is highly reactive toward oxidative addition by Palladium(0) species. This allows for Suzuki-Miyaura couplings with aryl boronic acids to introduce lipophilic bulk, a common requirement for fitting into hydrophobic kinase pockets.

-

C3-Nitro Reduction: The nitro group can be selectively reduced to an amine using Iron/NH₄Cl or catalytic hydrogenation. The resulting amine acts as a nucleophile for amide couplings, enabling the attachment of solvent-exposed regulatory motifs.

-

Ester Saponification: Mild hydrolysis of the methyl acetate group using LiOH yields a carboxylic acid, providing an acidic pharmacophore or a handle for further peptide coupling.

Analytical Characterization

To verify the structural integrity of the synthesized Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate, researchers must cross-reference analytical data against the following expected parameters:

| Analytical Method | Expected Signals / Observations | Diagnostic Significance |

| ¹H NMR (CDCl₃) | ~8.00 ppm (s, 1H, Pyrazole C5-H)~5.05 ppm (s, 2H, N-CH₂)~3.80 ppm (s, 3H, O-CH₃) | Confirms regioselective N-alkylation (lack of symmetry, distinct N-CH₂ shift). |

| ¹³C NMR (CDCl₃) | ~167 ppm (C=O ester)~154 ppm (C3-NO₂)~135 ppm (C5)~60 ppm (C4-I) | Validates the carbon framework and the highly shielded C4 due to the heavy atom effect of Iodine. |

| LC-MS (ESI+) | [M+H]⁺ = 312.0 m/z | Confirms molecular weight (311.03 + 1.01). |

| FT-IR | ~1745 cm⁻¹ (C=O stretch)~1530 & 1350 cm⁻¹ (NO₂ stretch) | Verifies the presence of the intact ester and nitro functional groups. |

References

- Guidechem. "4-IODO-3-NITRO-1H-PYRAZOLE (CAS No. 400753-02-8) SDS".

- Sigma-Aldrich. "3-nitro-1h-pyrazole".

- ChemScene. "400753-02-8 | 4-Iodo-3-nitro-1H-pyrazole".

- Benchchem. "4-iodo-1-methyl-3-nitro-1H-pyrazole".

- Santa Cruz Biotechnology. "4-Iodo-3-nitro-1H-pyrazole | CAS 400753-02-8".

Sources

Application Note: Chemoselective Conditions and Protocols for the Reduction of Nitropyrazoles

Introduction

Aminopyrazoles are privileged pharmacophores and critical synthetic intermediates in the development of modern therapeutics (e.g., LRRK2 inhibitors, TLR7 agonists) and agrochemicals (e.g., Fipronil)[1][2][3]. The synthesis of these highly functionalized building blocks frequently relies on the selective reduction of nitropyrazole precursors. However, the unique electronic properties of the pyrazole ring present distinct synthetic challenges. The position of the nitro group (3-, 4-, or 5-position) significantly alters its reduction potential and the stability of reactive intermediates, which can lead to the formation of azoxy dimers or incomplete reduction[4][5]. Furthermore, the presence of sensitive functional groups (halogens, amides, nitriles) necessitates highly chemoselective reduction conditions to prevent off-target reactivity[6][7].

This application note provides a comprehensive, causality-driven guide to selecting and executing the optimal reduction conditions for nitropyrazole substrates.

Mechanistic Insights & Causality

The reduction of nitropyrazoles follows the general pattern of aromatic nitro reduction: sequential electron and proton transfers from the nitro group to a nitroso intermediate, then to a hydroxylamine, and finally to the primary amine[5]. However, the pyrazole core introduces specific mechanistic deviations:

-

Regio-dependent Intermediate Stability: Electrochemical and polarographic studies reveal that the stability of the hydroxylamine intermediate is highly dependent on its position on the pyrazole ring[5]. For example, the reduction of 1-methyl-3-nitropyrazole with hydrazine hydrate and Raney nickel yields 1,1'-dimethyl-3-azoxypyrazole as the major product, whereas the 4-nitro and 5-nitro isomers cleanly reduce to the corresponding amines under the identical conditions[4]. This occurs because the base-catalyzed dehydration of the hydroxylamine intermediate is sterically and electronically favored at the 3-position, leading to dimerization rather than further reduction.

-

Protonation and pH Dependence: For nitropyrazoles lacking an alkyl substituent on the ring nitrogen (1H-pyrazoles), the reduction process is complicated by the dissociation of the NH-group. In alkaline or neutral conditions, the hydroxylamino derivative can undergo base-catalyzed dehydration to yield a quinone-like ketimine[5]. Therefore, maintaining slightly acidic or well-buffered conditions (e.g., using NH₄OAc or NH₄Cl) is critical for driving the reaction to the primary amine.

-

Chemoselectivity against Dehalogenation: When halogens (Br, I, Cl) are present on the pyrazole ring or appended aryl groups, standard palladium-catalyzed hydrogenation ( H2 , Pd/C) frequently leads to unwanted hydrodehalogenation[1]. In these cases, dissolving metal reductions (Zn/NH₄OAc or Fe/NH₄Cl) or low-valent titanium mediators ( TiCl3 ) are required. These reagents operate via single-electron transfer (SET) mechanisms that are highly specific to the highly electrophilic nitro group, leaving aryl halides intact[1][8].

Quantitative Comparison of Reduction Conditions

The following table summarizes the operational parameters and chemoselectivity profiles of standard nitropyrazole reduction methodologies.

| Reduction System | Reagents & Catalyst | Temp (°C) | Chemoselectivity Profile | Primary Byproduct Risks | Ref |

| Catalytic Hydrogenation | H2 (1-3 atm), 10% Pd/C, MeOH | 20–25 | Poor (Reduces olefins, alkynes, and cleaves halogens) | Hydrodehalogenation, over-reduction | [1] |

| Zinc-Mediated | Zn dust, NH₄OAc or AcOH, THF/H₂O | 0–25 | Excellent (Tolerates halogens, amides, esters, nitriles) | Unreacted hydroxylamine if Zn is passivated | [1][7] |

| Iron-Mediated (Green) | Carbonyl Iron Powder (CIP), NH₄Cl, H₂O | 60–80 | Excellent (Tolerates most functional groups) | Iron oxide emulsions during workup | [9] |

| Hydrazine / Raney Ni | NH2NH2⋅H2O , Raney Ni, EtOH | 60–80 | Moderate (Fails for 3-nitropyrazoles) | Azoxy dimers (specifically for 3-nitro isomers) | [4] |

| Electrochemical (Ti) | TiCl3 mediator, Aqueous Acid | < 10 | High (Tolerates nitriles and esters) | Chlorinated analogues at higher temps (>60°C) | [8] |

Decision Tree for Condition Selection

Decision matrix for selecting nitropyrazole reduction conditions based on substrate functionality.

Validated Experimental Protocols

Protocol A: Standard Catalytic Hydrogenation ( H2 , Pd/C)

Best for: Uncomplicated 4-nitro or 5-nitropyrazoles lacking halogens or reducible double bonds[1].

Causality: Palladium provides a highly active surface for the homolytic dissociation of H2 . The reaction is thermodynamically driven and highly efficient but lacks the electronic discrimination required for complex, multi-functionalized substrates.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask, dissolve the nitropyrazole substrate (1.0 equiv) in anhydrous methanol or ethanol (0.1 M concentration).

-

Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate) under a continuous stream of inert gas (Argon or N2 ). Caution: Pd/C is highly pyrophoric when dry; always add to the solvent under inert atmosphere.

-

Atmosphere Exchange: Evacuate the flask under vacuum and backfill with H2 gas using a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.

-

Reaction: Stir the suspension vigorously at room temperature under 1 atm of H2 .

-

Self-Validation Checkpoint: Monitor the reaction via TLC. The reaction is self-indicating; the cessation of H2 consumption (balloon stops deflating) typically correlates with the complete disappearance of the UV-active, often yellow-tinted nitro starting material.

-

Workup: Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol. Concentrate the filtrate in vacuo to yield the aminopyrazole.

Protocol B: Chemoselective Zinc-Mediated Reduction (Zn/NH₄OAc)

Best for: Substrates containing halogens (Br, I, Cl), nitriles, or amides where over-reduction must be strictly avoided[1][7].

Causality: Zinc dust acts as a mild single-electron donor. Ammonium acetate (NH₄OAc) serves as a mild, buffered proton source (pH ~7). This near-neutral pH prevents the acid-catalyzed cleavage of sensitive protecting groups and avoids the base-catalyzed dehydration of the hydroxylamine intermediate into azoxy byproducts[5].

Step-by-Step Methodology:

-

Preparation: Dissolve the functionalized nitropyrazole (1.0 equiv) in a 1:1:1 mixture of THF, Methanol, and Water (0.2 M).

-

Buffer Addition: Add solid Ammonium Acetate (10.0 equiv) to the solution and stir until fully dissolved.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add activated Zinc dust (5.0 to 10.0 equiv) in small portions to manage the mild exotherm.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

-

Self-Validation Checkpoint: Perform a ninhydrin stain on the TLC plate. The emergence of a dark purple/red spot confirms the presence of the primary aminopyrazole, validating successful and complete reduction.

-

Workup: Filter the heterogeneous mixture through Celite to remove unreacted zinc and zinc salts. Dilute the filtrate with Ethyl Acetate and wash with saturated aqueous NaHCO3 , followed by brine. Dry the organic layer over anhydrous Na2SO4 and concentrate.

Protocol C: Eco-Friendly Aqueous Reduction using Carbonyl Iron Powder (CIP)

Best for: Large-scale synthesis requiring green chemistry conditions, avoiding organic solvents and expensive transition metals[9].

Causality: Carbonyl Iron Powder (CIP) is an inexpensive, highly pure form of industrial iron with a massive surface area. When used in aqueous media (often aided by a nanomicelle-forming surfactant like TPGS-750-M or mild acid), it provides rapid electron transfer to the nitro group while generating benign iron oxide byproducts[9].

Step-by-Step Methodology:

-

Preparation: Suspend the nitropyrazole (1.0 equiv) in deionized water (0.5 M). If the substrate is highly hydrophobic, add 2 wt% TPGS-750-M surfactant.

-

Activation: Add Ammonium Chloride (NH₄Cl) (3.0 equiv) to act as the proton source and surface activator for the iron.

-

Reduction: Add Carbonyl Iron Powder (CIP) (4.0 equiv). Heat the reaction mixture to 60 °C under vigorous stirring.

-

Reaction: Maintain heating and stirring for 6–8 hours.

-

Self-Validation Checkpoint: The reaction mixture will transition from a grey suspension to a dense, dark brown/black sludge (indicative of Fe3O4 formation). The physical color change of the iron species serves as a visual indicator of electron transfer progression.

-

Workup: Cool to room temperature. Adjust the pH to ~9 using 1M NaOH to ensure the aminopyrazole is fully deprotonated. Add Ethyl Acetate and filter the entire biphasic mixture through Celite. Separate the organic layer, extract the aqueous layer twice more with Ethyl Acetate, dry, and concentrate.

Sources

- 1. WO2021154664A1 - 1H-PYRAZOLO[4,3-d]PYRIMIDINE COMPOUNDS AS TOLL-LIKE RECEPTOR 7 (TLR7) AGONISTS - Google Patents [patents.google.com]

- 2. WO2017060787A1 - Process for preparation of aminopyrazole - Google Patents [patents.google.com]

- 3. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Titanium-Mediated Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

Application Note: Advanced Functionalization of the Pyrazole Core via Cross-Coupling Reactions

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols

Executive Summary & Strategic Framework

The pyrazole ring is a privileged pharmacophore in modern drug discovery, forming the structural backbone of blockbuster therapeutics ranging from COX-2 inhibitors (Celecoxib) to JAK inhibitors (Ruxolitinib). As structure-activity relationship (SAR) campaigns demand increasingly complex substitution patterns, the ability to selectively functionalize the pyrazole core is paramount.

This application note details three critical pathways for pyrazole functionalization: Suzuki-Miyaura cross-coupling (C–C bond formation), Buchwald-Hartwig amination (C–N bond formation), and Transition-Metal-Catalyzed C–H functionalization . By understanding the causality behind catalyst selection, ligand electronics, and directing-group effects, researchers can bypass common synthetic bottlenecks such as protodehalogenation and regiochemical scrambling.

Strategic decision tree for pyrazole core functionalization.

C–C Bond Formation: Suzuki-Miyaura Cross-Coupling

Mechanistic Insights & Causality

The is the premier method for installing aryl or heteroaryl groups onto the pyrazole scaffold. A critical experimental choice in this workflow is the selection of the halogenated pyrazole precursor. While iodinated arenes are typically more reactive in standard cross-couplings, research has demonstrated that bromopyrazoles and chloropyrazoles exhibit superior reactivity profiles by significantly reducing the risk of protodehalogenation side reactions [1].

Dehalogenation occurs when the rate of reductive elimination is outpaced by the protonation of the palladium-aryl intermediate. To prevent this, the addition of water is strictly required to rapidly convert the boronic acid into a highly reactive boronate species, thereby accelerating transmetalation and driving the catalytic cycle forward.

Quantitative Data: Catalyst & Base Optimization

Table 1: Optimization matrix for the Suzuki-Miyaura coupling of 4-bromopyrazole.

| Catalyst System (mol%) | Base (Equiv) | Solvent System | Temp / Time | Yield (%) | Mechanistic Observation |

| Pd(PPh₃)₄ (5%) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 90°C / 12h | 65% | Moderate yield; competitive protodeboronation observed. |

| Pd(dppf)Cl₂ (5%) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 100°C / 8h | 82% | Bidentate ligand prevents catalyst degradation. |

| RuPhos-Pd G3 (2%) | Cs₂CO₃ (2.0) | DME/H₂O | 90°C (MW) / 10m | 95% | Optimal. Bulky ligand accelerates reductive elimination. |